molecular formula C16H9F5N4O B13367137 N-(3,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

N-(3,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13367137
M. Wt: 368.26 g/mol
InChI Key: LBPCDJRXPFMJAP-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the difluorophenyl, pyridinyl, and trifluoromethyl groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

N-(3,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-difluorophenyl)-1-(2-pyridinyl)-5-(methyl)-1H-pyrazole-4-carboxamide: This compound has a methyl group instead of a trifluoromethyl group, which can lead to different chemical and biological properties.

    N-(3,4-difluorophenyl)-1-(2-pyridinyl)-5-(chloromethyl)-1H-pyrazole-4-carboxamide: The presence of a chloromethyl group can alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C16H9F5N4O

Molecular Weight

368.26 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H9F5N4O/c17-11-5-4-9(7-12(11)18)24-15(26)10-8-23-25(14(10)16(19,20)21)13-3-1-2-6-22-13/h1-8H,(H,24,26)

InChI Key

LBPCDJRXPFMJAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)F)F)C(F)(F)F

Origin of Product

United States

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